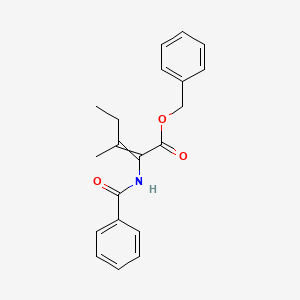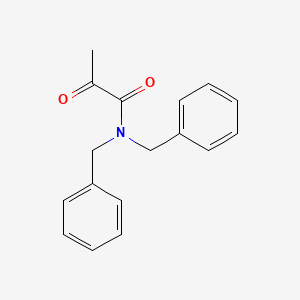
Propanamide, 2-oxo-N,N-bis(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 2-oxo-N,N-bis(phenylmethyl)-: is an organic compound belonging to the class of amides It is characterized by the presence of a propanamide backbone with two phenylmethyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- typically involves the reaction of propanoic acid derivatives with benzylamine under specific conditions. One common method is the condensation reaction between propanoic acid and benzylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and protein-ligand interactions. Its structure allows for the exploration of binding affinities and mechanisms of action.
Medicine: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its amide structure is a common motif in drug design, contributing to the stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of Propanamide, 2-oxo-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a decrease in its activity. The phenylmethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Propanamide: A simpler amide with a single propanamide backbone.
N-Phenylpropanamide: Contains a phenyl group attached to the nitrogen atom.
2,2-Dimethyl-N-phenylpropanamide: Features two methyl groups and a phenyl group attached to the nitrogen atom.
Uniqueness: Propanamide, 2-oxo-N,N-bis(phenylmethyl)- is unique due to the presence of two phenylmethyl groups, which significantly influence its chemical reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
64201-00-9 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
N,N-dibenzyl-2-oxopropanamide |
InChI |
InChI=1S/C17H17NO2/c1-14(19)17(20)18(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3 |
InChI-Schlüssel |
JWRXEDBFFOTJNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
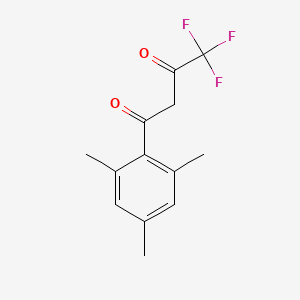
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)

![N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide](/img/structure/B14506961.png)

![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
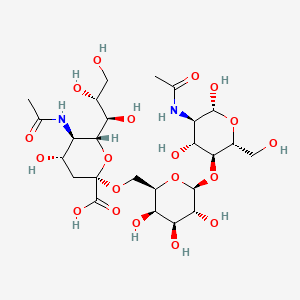

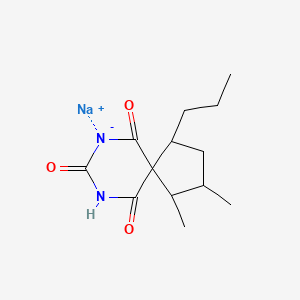
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
